(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Description
Properties
Molecular Formula |
C21H11ClF2O5S |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H11ClF2O5S/c22-17-2-1-3-18(24)16(17)11-20-21(25)15-9-6-13(10-19(15)28-20)29-30(26,27)14-7-4-12(23)5-8-14/h1-11H/b20-11- |
InChI Key |
JWJKFFLWSJNNSQ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Cyclization
The benzofuran core is synthesized through rhodium-catalyzed C–H activation using 2-chloro-6-fluorobenzaldehyde derivatives. A representative protocol involves:
-
Treating 2-chloro-6-fluorobenzamide (43) with vinylene carbonate (42) in tetrachloroethane under CpRh catalysis.
-
Migratory insertion and β-oxygen elimination yield the benzofuran scaffold (44) with 30–80% efficiency.
Key variables affecting yield include:
-
Electron-donating substituents on aryl boronic acids (45) , which enhance rhodium-mediated carborhodation.
-
Solvent selection (tetrahydrofuran/water mixtures improve hydrolysis steps).
Sulfonate Group Introduction via Electrophilic Aromatic Substitution
Sulfonation of Benzofuran Intermediates
The 4-fluorobenzenesulfonate moiety is introduced via nucleophilic aromatic substitution (NAS):
-
Reacting the hydroxylated benzofuran intermediate (50) with 4-fluorobenzenesulfonyl chloride in dichloromethane.
-
Yields exceed 85% when using triethylamine as a base to scavenge HCl.
Table 1: Sulfonation Conditions and Outcomes
Tandem Michael Addition-Click Reaction for Benzofuran-Sultone Fusion
Organocatalytic Annulation
A novel SuFEx (Sulfur-Fluoride Exchange) approach constructs the benzofuran-sulfonate linkage in one pot:
-
Base-catalyzed Michael addition of benzofuran-3(2H)-one to β-arylethenesulfonyl fluorides (116) .
-
Intramolecular SuFEx cyclization forms δ-sultone-fused benzofuran (118) with 70–92% yield.
Advantages:
-
Avoids isolation of intermediates.
-
Enables stereoselective Z-configuration via suprafacial sigmatropic rearrangements.
Chlorination-Hydrolysis Route for Benzylidene Precursors
Synthesis of 2-Chloro-6-Fluorobenzaldehyde
The benzylidene precursor is prepared via:
-
Photochlorination of 2-chloro-6-fluorotoluene at 180°C under Cl₂ gas.
-
Hydrolysis of benzyl chlorides using Fe-based solid superacids (e.g., SO₄²⁻/Fe₃O₄) at 180°C.
Critical Parameters:
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura Coupling
Late-stage functionalization introduces aryl groups to the benzofuran core:
-
Reacting brominated benzofuran (121) with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis.
-
Yields: 65–78% in toluene/water (3:1) at 80°C.
Mechanistic Insight:
-
Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation and reductive elimination.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
A polystyrene-supported synthesis reduces purification steps:
Yield Comparison:
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Solid-phase | 98 | 80 |
| Solution-phase | 95 | 75 |
Electrochemical Synthesis for Green Chemistry Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of compounds similar to (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate . For example, derivatives have shown effectiveness against herpes simplex viruses (HSV), suggesting that this compound may possess similar antiviral activities. The need for novel antiviral agents is critical due to the increasing resistance of viral strains to existing medications like acyclovir .
Anticancer Potential
Compounds featuring the benzofuran moiety are often investigated for their anticancer properties. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways related to cancer progression. The specific structure of this compound may enhance its efficacy against certain cancer types .
Material Science
The sulfonate group in this compound can be utilized in the development of advanced materials, such as polymers and surfactants. Its ability to modify surface properties and enhance solubility makes it a valuable candidate for applications in coatings and drug delivery systems. The incorporation of fluorinated groups also imparts unique chemical stability and hydrophobic characteristics, which are desirable in material applications .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety in the target compound is substituted with 2-chloro-6-fluoro groups, which are electron-withdrawing. This contrasts with analogs bearing:
Sulfonate Ester Modifications
The 4-fluorobenzenesulfonate group in the target compound differs from:
- 4-Chlorobenzenesulfonate (): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic effects and van der Waals interactions .
- N,N-Dimethylcarbamate (): Replacing sulfonate with carbamate eliminates the sulfonic acid’s strong electron-withdrawing effect, increasing basicity and altering metabolic pathways .
Key Physicochemical Properties
*XLogP3 values estimated based on substituent contributions.
Implications of Structural Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-6-fluoro substitution likely enhances stability and electrophilic character compared to methoxy or ethyl analogs, favoring interactions with electron-rich biological targets .
- Sulfonate vs. Carbamate : The sulfonate group’s strong electron-withdrawing nature and acidity may improve water solubility but limit blood-brain barrier penetration compared to carbamates .
- Fluorine vs.
Biological Activity
The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic molecule with a complex structure that includes a benzofuran core and various substituents that enhance its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of halogens (chlorine and fluorine) and a sulfonate group. The unique arrangement of these functional groups contributes to its reactivity and potential interactions within biological systems.
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions.
- Introduction of Substituents : The chlorofluorobenzylidene group is added via condensation reactions.
- Final Modifications : Sulfonate groups are introduced to enhance solubility and biological interactions.
Pharmacological Potential
Research indicates that compounds similar to (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit various pharmacological activities, including:
- Anticancer Activity : Studies suggest that benzofuran derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Properties : Its structural features may allow it to interact with microbial targets, inhibiting their growth.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects in signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzofuran core with different substituents | Anticancer activity |
| Compound B | Halogenated benzylidene structure | Anti-inflammatory |
| Compound C | Benzothiophene derivative with sulfonate | Antimicrobial |
This table illustrates how variations in structure can influence biological outcomes, highlighting the potential uniqueness of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate .
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives revealed that compounds with similar structures to our target exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential for treating inflammatory diseases.
Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial effects showed that derivatives related to this compound displayed inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to construct the benzofuran core in analogs of this compound?
- Methodology : The benzofuran scaffold is often synthesized via [3,3]-sigmatropic rearrangements. For example, NaH in THF can deprotonate phenolic intermediates, enabling cyclization with aldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde) to form the fused ring system. Key steps include protecting hydroxyl groups (e.g., benzyloxy) to prevent side reactions during condensation .
- Precursor Data :
| Precursor | CAS RN | Molecular Formula | Boiling Point (°C) |
|---|---|---|---|
| 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | C₇H₅FO₂ | N/A |
| 4-Fluorobenzenesulfonic acid derivatives | N/A | C₆H₄FO₃S | 90–91 (46 mmHg) |
Q. How can spectroscopic techniques confirm the regioselectivity of the benzylidene substituent in this compound?
- Methodology :
- X-ray crystallography resolves the Z-configuration of the benzylidene group by analyzing dihedral angles between the benzofuran and aryl rings.
- FT-IR identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfonate (S=O) vibrations near 1350–1200 cm⁻¹.
- ¹H-NMR detects coupling patterns between the benzylidene proton and adjacent substituents (e.g., chloro/fluoro groups) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of the 4-fluorobenzenesulfonate group?
- Methodology :
- Use anhydrous conditions (e.g., dry THF) to suppress hydrolysis of the sulfonyl chloride intermediate.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) to ensure complete substitution while minimizing dimerization.
- Monitor reaction progress via HPLC-MS to detect unreacted starting material or sulfonate byproducts .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodology :
- Density Functional Theory (DFT) calculates the energy barrier for hydrolysis of the sulfonate ester bond.
- Molecular dynamics simulations (e.g., using Discovery Studio) model solvation effects in aqueous buffers. Key parameters include protonation states of the benzofuran carbonyl and sulfonate oxygen atoms .
Q. What experimental designs address discrepancies in reported degradation rates of similar benzofuran derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
